molecular formula C15H11N2+ B11772088 12H-Indolo[2,3-a]quinolizin-5-ium

12H-Indolo[2,3-a]quinolizin-5-ium

Cat. No.: B11772088
M. Wt: 219.26 g/mol
InChI Key: CMLQXZNMSSZRCH-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 12H-Indolo[2,3-a]quinolizin-5-ium are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: Substitution reactions, particularly electrophilic substitution, can introduce various functional groups into the compound, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizinium derivatives, while substitution can introduce various functional groups like halogens or nitro groups.

Scientific Research Applications

Chemistry: 12H-Indolo[2,3-a]quinolizin-5-ium is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: The compound has shown potential in biological applications, particularly in the study of DNA-binding properties. It can be used as a probe to investigate DNA interactions and as a precursor for the synthesis of biologically active molecules .

Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. These derivatives are being explored for their potential therapeutic applications .

Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its aromatic structure and ability to form stable complexes with metals .

Mechanism of Action

The mechanism of action of 12H-Indolo[2,3-a]quinolizin-5-ium involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 12H-Indolo[2,3-a]quinolizin-5-ium stands out due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse applications in scientific research and industry .

Properties

Molecular Formula

C15H11N2+

Molecular Weight

219.26 g/mol

IUPAC Name

12H-indolo[2,3-a]quinolizin-5-ium

InChI

InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-10H/p+1

InChI Key

CMLQXZNMSSZRCH-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=[N+]4C=C3

Origin of Product

United States

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